Quisinostat hydrochloride (JNJ-26481585 HCl) is a second-generation, orally bioavailable, broad-spectrum hydroxamate-based histone deacetylase (HDAC) inhibitor . It exhibits sub-nanomolar potency against Class I and II HDACs, particularly HDAC1 [1]. From a procurement and formulation standpoint, the hydrochloride salt is specifically synthesized to overcome the poor aqueous solubility of the free base, enabling robust oral dosing regimens and stable stock solutions for in vitro and in vivo assays . Its extended pharmacodynamic profile and distinct tissue distribution make it a critical precursor for advanced oncology models, particularly where sustained target modulation is required without continuous infusion [1].
Substituting Quisinostat hydrochloride with its free base analog or first-generation pan-HDAC inhibitors like Vorinostat (SAHA) introduces severe experimental and formulation liabilities [1]. The free base form suffers from poor aqueous solubility, leading to precipitation in physiological buffers and erratic in vivo absorption . Meanwhile, substituting with Vorinostat compromises target engagement duration; Vorinostat has a short effective half-life (under 2 hours) and requires significantly higher dosing to achieve comparable HDAC1 inhibition [1]. For researchers and formulators, utilizing the exact hydrochloride salt of Quisinostat is non-negotiable for achieving reproducible, sustained epigenetic modulation and maintaining formulation stability in aqueous-compatible vehicles .
The hydrochloride salt of Quisinostat is engineered for enhanced solubility, achieving up to 25 mg/mL in polar organic solvents (DMF) and allowing for stable intermediate aqueous dilutions (e.g., 0.16 mg/mL in 1:5 DMF:PBS) . In contrast, the free base is highly lipophilic and sparingly soluble in aqueous environments, making it prone to precipitation .
| Evidence Dimension | Aqueous buffer compatibility and formulation solubility |
| Target Compound Data | Quisinostat hydrochloride (0.16 mg/mL in 1:5 DMF:PBS) |
| Comparator Or Baseline | Quisinostat free base (Insoluble/sparingly soluble in standard aqueous buffers) |
| Quantified Difference | Hydrochloride salt enables stable aqueous dilution and oral formulation. |
| Conditions | In vitro stock preparation and in vivo dosing vehicle formulation. |
Procurement of the hydrochloride salt is essential for labs requiring reliable aqueous dosing and avoiding precipitation-induced dosing errors in animal models.
Quisinostat hydrochloride demonstrates extreme sub-nanomolar potency against HDAC1, with an IC50 of 0.11 to 0.16 nM . When compared to the benchmark first-generation inhibitor Vorinostat (SAHA), which has an IC50 of approximately 10 nM, Quisinostat is vastly more potent .
| Evidence Dimension | HDAC1 Inhibitory Potency (IC50) |
| Target Compound Data | Quisinostat hydrochloride (HDAC1 IC50 = 0.11 - 0.16 nM) |
| Comparator Or Baseline | Vorinostat / SAHA (HDAC1 IC50 = ~10 nM) |
| Quantified Difference | 60 to 90-fold higher inhibitory potency against HDAC1. |
| Conditions | Cell-free biochemical HDAC1 inhibition assay. |
This extreme potency allows for significantly lower active pharmaceutical ingredient (API) consumption per assay and minimizes off-target chemical toxicity.
A critical differentiator for Quisinostat hydrochloride is its sustained in vivo exposure. Clinical and preclinical pharmacokinetic profiling reveals a median effective half-life of 8.8 hours[1]. This dramatically outperforms standard approved HDAC inhibitors such as Vorinostat (half-life of 91 to 127 minutes) and Romidepsin (half-life of 0.42 hours)[1].
| Evidence Dimension | Effective in vivo half-life and sustained exposure |
| Target Compound Data | Quisinostat hydrochloride (Median effective half-life = 8.8 hours) |
| Comparator Or Baseline | Vorinostat (1.5 - 2.1 hours) and Romidepsin (0.42 hours) |
| Quantified Difference | >4-fold longer effective half-life compared to Vorinostat. |
| Conditions | In vivo systemic pharmacokinetics (oral administration). |
The extended half-life eliminates the need for continuous infusion pumps in animal models, simplifying experimental design and reducing handling stress.
While both Quisinostat and Panobinostat are highly potent pan-HDAC inhibitors, Quisinostat exhibits superior clinical and preclinical tolerability. In trials, hematologic toxicities (Grade 1 and 2) were rare (<5%) in subjects treated with Quisinostat, whereas such toxicities are far more common and severe (Grade 3 and 4) during treatment with Panobinostat [1].
| Evidence Dimension | Hematologic toxicity incidence |
| Target Compound Data | Quisinostat hydrochloride (<5% incidence of mild hematologic toxicities) |
| Comparator Or Baseline | Panobinostat (High incidence of severe Grade 3/4 hematologic toxicities) |
| Quantified Difference | Significantly reduced severe hematologic adverse events. |
| Conditions | In vivo tolerability and Phase I/II safety profiling. |
Selecting Quisinostat over Panobinostat reduces model attrition rates due to drug-induced toxicity in long-term survival studies.
Due to the enhanced solubility profile of the hydrochloride salt, this compound is the optimal choice for developing oral dosing regimens in murine xenograft models, where free base formulations would fail due to gastrointestinal precipitation [1].
The 8.8-hour effective half-life makes Quisinostat hydrochloride ideal for longitudinal studies requiring continuous histone hyperacetylation without the logistical burden of multiple daily injections or osmotic pumps required by Vorinostat[1].
Because it is a brain-penetrant molecule with a favorable toxicity profile compared to Panobinostat, it is specifically procured for orthotopic glioblastoma (GBM) models to act as a radiosensitizer in combination with ionizing radiation [2].